molecular formula C10H15NS B1479430 (5-Cyclopentylthiophen-3-yl)methanamine CAS No. 1934528-65-0

(5-Cyclopentylthiophen-3-yl)methanamine

Cat. No.: B1479430
CAS No.: 1934528-65-0
M. Wt: 181.3 g/mol
InChI Key: GPLBRPPOMZNCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopentylthiophen-3-yl)methanamine is a useful research compound. Its molecular formula is C10H15NS and its molecular weight is 181.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Aryloxyethyl Derivatives of Methanamine as Antidepressants

Research has led to the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, aiming to develop promising antidepressant drug candidates. These compounds have shown high 5-HT1A receptor affinity, significant selectivity over other receptors, and robust antidepressant-like activity in preliminary in vivo studies, suggesting their potential as new antidepressant therapies (Sniecikowska et al., 2019).

Synthesis and Characterization of Methanamine Compounds

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding polyphosphoric acid condensation route has been successfully achieved, demonstrating its potential for further chemical and pharmacological studies (Shimoga et al., 2018).

Cytotoxic Agents Derived from Methanamine

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized via one-pot reactions showed notable cytotoxic activity against various cancer cell lines, offering insights into the development of new anticancer agents (Ramazani et al., 2014).

Anticancer Activity of Methanamine-Based Complexes

Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases and methanamine have demonstrated significant anticancer activity and mechanism against various human cancerous cell lines. These findings underscore the potential of methanamine-based complexes in cancer therapy (Mbugua et al., 2020).

Synthesis of Azetidine Derivative with Antibacterial and Antifungal Activity

The synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine and its evaluation for antibacterial and antifungal activities indicate its potential as a base for developing new antimicrobial agents (Rao et al., 2013).

Properties

IUPAC Name

(5-cyclopentylthiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5,7,9H,1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBRPPOMZNCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.